1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one
Description
Properties
IUPAC Name |
1-benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-13-17-15(12-21-13)10-18-7-8-19(16(20)11-18)9-14-5-3-2-4-6-14/h2-6,12H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJCXBCBBUYSMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(C(=O)C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one can be synthesized through a multi-step process involving the following key steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Piperazine Derivative Formation: The piperazine ring is typically formed by reacting ethylenediamine with dihaloalkanes.
Coupling Reactions: The thiazole derivative is then coupled with the piperazine derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Benzylation: The final step involves the benzylation of the piperazine nitrogen using benzyl chloride in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the thiazole ring or the piperazine ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the thiazole ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole or piperazine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the biological activity of the thiazole ring.
Neuropharmacology: The compound is studied for its effects on the central nervous system, potentially acting as a neuroprotective agent.
Cancer Research: It is explored for its cytotoxic properties against various cancer cell lines, making it a candidate for anticancer drug development.
Chemical Biology: The compound is used as a probe to study molecular interactions and pathways involving piperazine and thiazole derivatives.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial metabolism, neural signaling, or cancer cell proliferation.
Pathways Involved: It can modulate pathways such as oxidative stress response, apoptosis, and neurotransmitter release, depending on the biological context.
Comparison with Similar Compounds
Key Findings and Implications
- Thiazole Role : The 2-methylthiazole group is a common pharmacophore in neuroactive (MTEP) and anticancer (5i) compounds, suggesting its utility in diverse therapeutic contexts .
- Core Structure Impact: Piperazinone derivatives (target) may offer improved metabolic stability compared to piperidine (MTEP) or acetamide (BZ-IV) systems due to reduced flexibility .
- Synthetic Feasibility : Coupling reactions (e.g., BZ-IV synthesis) and thiazole functionalization () provide routes for optimizing the target compound’s properties .
Biological Activity
1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and neurological research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial efficacy, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and molecular weight:
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4S2 |
| Molecular Weight | 346.51 g/mol |
| IUPAC Name | N-benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbothioamide |
Antimicrobial Activity
Research indicates that derivatives containing thiazole and piperazine moieties exhibit significant antimicrobial properties. In a study evaluating various thiazole-piperazine derivatives, it was found that many compounds displayed moderate to good antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Key Findings:
- Antibacterial Activity : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Mechanism of Action : The thiazole ring is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Case Studies
-
Study on Thiazole Derivatives : A series of synthesized compounds based on thiazole showed promising results in vitro. For example, certain derivatives demonstrated MIC values comparable to established antibiotics like ciprofloxacin .
Compound MIC (mg/mL) Activity Against 1-Benzyl derivative 0.0039 S. aureus Another derivative 0.025 E. coli - Neurological Applications : The compound has been explored for its potential as a muscarinic receptor antagonist, which may have implications for treating neurological disorders such as Alzheimer's disease .
Research Findings
Recent studies have highlighted the multifaceted biological activity of thiazole-containing compounds:
- Antifungal Activity : In addition to antibacterial properties, some derivatives also exhibited antifungal activity, indicating a broad spectrum of action against microbial pathogens .
- Cytotoxicity Studies : Preliminary cytotoxicity assessments suggest that while exhibiting antimicrobial properties, the compound maintains a favorable safety profile against human cell lines, making it a candidate for further drug development .
Q & A
Q. What are the standard synthetic routes for synthesizing 1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one?
Methodological Answer: The synthesis typically involves three key stages:
- Piperazin-2-one core formation : Cyclization of amino acids or reductive amination of diketones.
- Benzylation : Nucleophilic substitution using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).
- Thiazole moiety introduction : Coupling reactions (e.g., Mitsunobu or Ullmann-type reactions) between the piperazinone intermediate and 2-methylthiazole-4-methanol derivatives. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient), with intermediates validated by TLC and NMR .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer: A combination of techniques ensures structural accuracy:
- ¹H/¹³C NMR : Identifies proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, thiazole methyl at δ 2.5 ppm).
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ calculated for C₁₆H₂₀N₃O₂S: 318.1278).
- IR spectroscopy : Detects carbonyl stretches (C=O at ~1680 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹). Cross-validation with X-ray crystallography (if crystalline) resolves ambiguous signals .
Advanced Research Questions
Q. How can reaction yields be optimized during thiazole moiety incorporation?
Methodological Answer: Yield optimization requires addressing:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions.
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for sterically hindered intermediates.
- Temperature control : Gradual heating (60–80°C) minimizes decomposition. Statistical design of experiments (DoE) can identify optimal parameter combinations (e.g., solvent/catalyst/temperature matrix) .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
Methodological Answer: Discrepancies arise from:
- Purity variations : Implement orthogonal purity assays (HPLC-UV/ELSD, quantitative NMR).
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.
- Structural analogs : Compare activity with derivatives (e.g., 4-ethylthiazole vs. 2-methylthiazole) to isolate moiety-specific effects. Meta-analyses of structure-activity relationships (SAR) across analogs clarify trends .
Methodological Guidance for Experimental Design
Q. How to assess environmental stability of this compound under varying pH conditions?
Methodological Answer:
- Accelerated stability testing : Incubate samples in buffers (pH 1–13) at 40°C for 14 days.
- Analytical monitoring : Track degradation via HPLC (C18 column, acetonitrile/water gradient).
- Degradant identification : Use LC-MS/MS to characterize hydrolysis products (e.g., piperazinone ring opening).
- Kinetic modeling : Calculate t₁/₂ using first-order decay models .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
